molecular formula C11H16O5 B13921713 Ethyl 7-oxo-1,4-dioxaspiro[4.5]decane-8-carboxylate CAS No. 813445-32-8

Ethyl 7-oxo-1,4-dioxaspiro[4.5]decane-8-carboxylate

Cat. No.: B13921713
CAS No.: 813445-32-8
M. Wt: 228.24 g/mol
InChI Key: GMBJOJRSMFPIGP-UHFFFAOYSA-N
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Description

Ethyl 7-oxo-1,4-dioxaspiro[45]decane-8-carboxylate is a chemical compound with the molecular formula C11H16O5 It is known for its unique spirocyclic structure, which includes a dioxaspirodecane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-oxo-1,4-dioxaspiro[4.5]decane-8-carboxylate typically involves the reaction of ethyl 4-oxocyclohexanecarboxylate with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate ketal, which then undergoes cyclization to form the spirocyclic structure. The reaction conditions often include:

    Temperature: Room temperature to reflux

    Catalyst: Acid catalysts such as p-toluenesulfonic acid or sulfuric acid

    Solvent: Common solvents include dichloromethane or ethyl acetate

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-oxo-1,4-dioxaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or diketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or esters.

Scientific Research Applications

Ethyl 7-oxo-1,4-dioxaspiro[4.5]decane-8-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 7-oxo-1,4-dioxaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of metabolic enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
  • Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
  • 1,4-Dioxaspiro[4.5]decane-8-carbonitrile

Uniqueness

Ethyl 7-oxo-1,4-dioxaspiro[4.5]decane-8-carboxylate is unique due to its specific spirocyclic structure and the presence of both ketone and ester functional groups. This combination of features makes it a versatile compound for various chemical transformations and applications in research.

Properties

CAS No.

813445-32-8

Molecular Formula

C11H16O5

Molecular Weight

228.24 g/mol

IUPAC Name

ethyl 7-oxo-1,4-dioxaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C11H16O5/c1-2-14-10(13)8-3-4-11(7-9(8)12)15-5-6-16-11/h8H,2-7H2,1H3

InChI Key

GMBJOJRSMFPIGP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC2(CC1=O)OCCO2

Origin of Product

United States

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